1-Chloro-2-[chloro(difluoro)methoxy]-5-fluoro-4-nitro-benzene

Catalog No.
S845462
CAS No.
1417569-92-6
M.F
C7H2Cl2F3NO3
M. Wt
275.99 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Chloro-2-[chloro(difluoro)methoxy]-5-fluoro-4-ni...

CAS Number

1417569-92-6

Product Name

1-Chloro-2-[chloro(difluoro)methoxy]-5-fluoro-4-nitro-benzene

IUPAC Name

1-chloro-2-[chloro(difluoro)methoxy]-5-fluoro-4-nitrobenzene

Molecular Formula

C7H2Cl2F3NO3

Molecular Weight

275.99 g/mol

InChI

InChI=1S/C7H2Cl2F3NO3/c8-3-1-4(10)5(13(14)15)2-6(3)16-7(9,11)12/h1-2H

InChI Key

QSXJJCCPAWPBKC-UHFFFAOYSA-N

SMILES

C1=C(C(=CC(=C1OC(F)(F)Cl)Cl)F)[N+](=O)[O-]

Canonical SMILES

C1=C(C(=CC(=C1OC(F)(F)Cl)Cl)F)[N+](=O)[O-]

1-Chloro-2-[chloro(difluoro)methoxy]-5-fluoro-4-nitro-benzene is a chemical compound characterized by the molecular formula C7H2Cl2F3NO3C_7H_2Cl_2F_3NO_3 and a molecular weight of approximately 275.99 g/mol. This compound features a benzene ring substituted with various functional groups, including chlorine, fluorine, and a nitro group, which significantly influence its chemical properties and reactivity. The presence of electron-withdrawing groups like the nitro and chloro substituents enhances its electrophilic character, making it suitable for various

The chemical reactivity of 1-chloro-2-[chloro(difluoro)methoxy]-5-fluoro-4-nitro-benzene is primarily governed by nucleophilic aromatic substitution reactions. The electron-withdrawing nitro group increases the susceptibility of the aromatic ring to nucleophilic attack. Typical reactions may include:

  • Nucleophilic Aromatic Substitution: This reaction can occur at the positions ortho or para to the electron-withdrawing groups, allowing for the introduction of various nucleophiles.
  • Electrophilic Aromatic Substitution: The presence of fluorine and chlorine can also facilitate electrophilic substitutions under certain conditions.

While specific biological activity data for 1-chloro-2-[chloro(difluoro)methoxy]-5-fluoro-4-nitro-benzene is limited, compounds with similar structures often exhibit significant biological effects. For instance, derivatives of nitrobenzene are known for their potential antibacterial and antifungal properties. The presence of halogens typically increases lipophilicity, potentially enhancing bioavailability in biological systems. Further research is necessary to elucidate the specific biological activities associated with this compound.

Synthesis of 1-chloro-2-[chloro(difluoro)methoxy]-5-fluoro-4-nitro-benzene can be achieved through several methodologies:

  • Nucleophilic Substitution: Starting from a suitable precursor such as 1-chloro-5-fluoro-4-nitrobenzene, the introduction of chloro(difluoromethoxy) groups can be performed using appropriate reagents.
  • Electrophilic Aromatic Substitution: Utilizing electrophiles that contain difluoromethoxy groups can lead to successful incorporation into the aromatic system.

The choice of method depends on the availability of starting materials and desired reaction conditions .

This compound has potential applications in various fields:

  • Pharmaceuticals: Due to its structural characteristics, it may serve as a lead compound in drug development.
  • Agricultural Chemistry: Its potential biological activity suggests applications in agrochemicals as pesticides or herbicides.
  • Material Science: The unique properties imparted by halogen substitutions may make it suitable for use in advanced materials or coatings.

Interaction studies involving 1-chloro-2-[chloro(difluoro)methoxy]-5-fluoro-4-nitro-benzene are essential for understanding its behavior in biological systems. These studies typically focus on:

  • Binding Affinity: Assessing how well the compound interacts with target proteins or enzymes.
  • Synergistic Effects: Evaluating how this compound interacts with other chemicals or drugs to enhance or inhibit activity.

Such studies are crucial for determining the safety and efficacy of compounds in therapeutic contexts.

Several compounds share structural similarities with 1-chloro-2-[chloro(difluoro)methoxy]-5-fluoro-4-nitro-benzene. Here are some notable examples:

Compound NameMolecular FormulaKey Features
1-Bromo-2-[chloro(difluoro)methoxy]-5-fluoro-4-nitro-benzeneC7H2BrClF3NO3C_7H_2BrClF_3NO_3Contains bromine instead of chlorine
1-Chloro-5-fluoro-2-methoxy-4-nitrobenzeneC7H5ClFNO3C_7H_5ClFNO_3Lacks difluoromethoxy group
1-Chloro-difluoromethoxy-4-nitrobenzeneC7H4ClF2NO3C_7H_4ClF_2NO_3Different substitution pattern

Uniqueness

The uniqueness of 1-chloro-2-[chloro(difluoro)methoxy]-5-fluoro-4-nitro-benzene lies in its specific combination of halogenated and nitro functional groups, which enhances its reactivity profile compared to similar compounds. Its distinct electronic properties make it a candidate for targeted applications in pharmaceuticals and agrochemicals.

XLogP3

3.9

Dates

Last modified: 08-16-2023

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